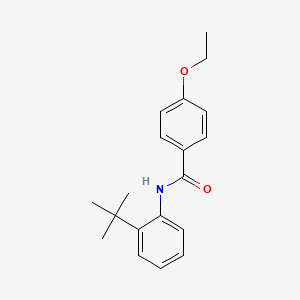![molecular formula C20H18N2OS B5786194 N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide, also known as MNAC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MNAC is a member of the thiosemicarbazone family of compounds, which have been found to possess a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties.
Mécanisme D'action
The exact mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in viral replication and cancer cell proliferation. This compound has been shown to inhibit the activity of the RNA-dependent RNA polymerase of the hepatitis C virus, as well as the protease activity of the dengue virus. In cancer cells, this compound has been found to induce apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation, as well as the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide. One area of interest is the development of this compound-based therapeutics for the treatment of viral infections, such as hepatitis C and dengue fever. Another area of research is the development of this compound-based anticancer agents, which could be used to treat a variety of cancer types. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in vivo.
Méthodes De Synthèse
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylnaphthalene with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2-bromo-1-methylbenzene to yield this compound.
Applications De Recherche Scientifique
N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its antiviral activity, with studies demonstrating its ability to inhibit the replication of the hepatitis C virus and the dengue virus. This compound has also been found to possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-7-2-5-12-18(14)21-20(24)22-19(23)13-16-10-6-9-15-8-3-4-11-17(15)16/h2-12H,13H2,1H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVUXNMZWUGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)



![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)

![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)